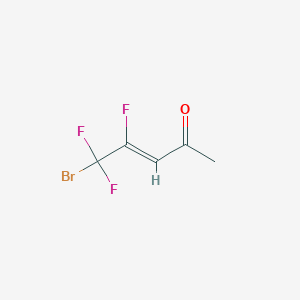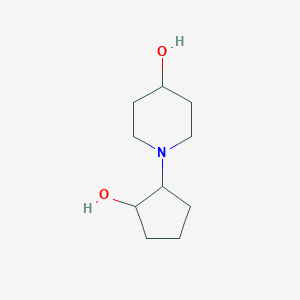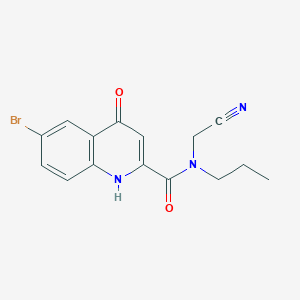
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a cyanomethyl group, a propyl group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide can be achieved through a multi-step process:
Bromination: The starting material, quinoline, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyanomethylation: The brominated quinoline is then subjected to cyanomethylation using a cyanomethylating agent like chloroacetonitrile in the presence of a base such as sodium hydride.
Propylation: The intermediate product is then alkylated with propyl bromide in the presence of a strong base like potassium tert-butoxide.
Amidation: Finally, the compound undergoes amidation with an appropriate amine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyanomethyl group enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxamide: Lacks the cyanomethyl and propyl groups, resulting in different biological activity.
6-chloro-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide: Substitution of bromine with chlorine alters its reactivity and binding properties.
6-bromo-N-(methyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide: Replacement of the cyanomethyl group with a methyl group changes its chemical behavior and applications.
Uniqueness
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide is unique due to the presence of both the bromine and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1H-quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-6-19(7-5-17)15(21)13-9-14(20)11-8-10(16)3-4-12(11)18-13/h3-4,8-9H,2,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZRWMRFFNDULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2622082.png)
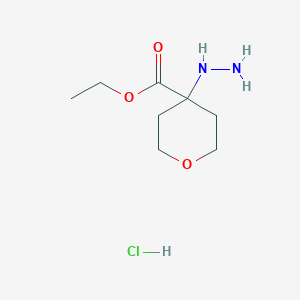
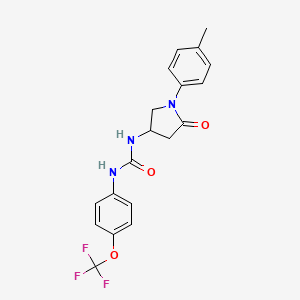
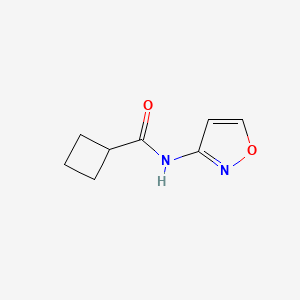

![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2622088.png)
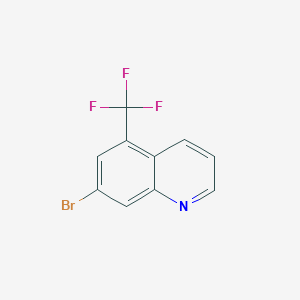
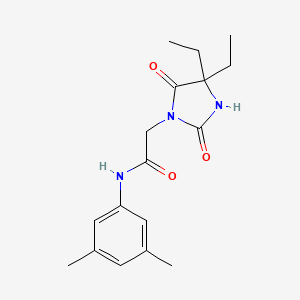
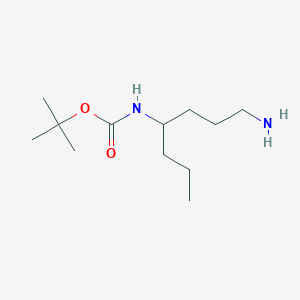
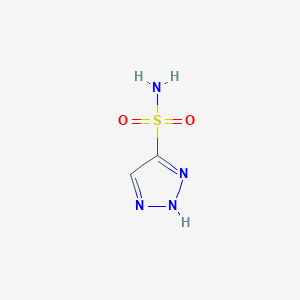
![N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2622101.png)
